AM-103 free acid

Descripción general

Descripción

AM-103 Free Acid is a bio-active chemical.

Aplicaciones Científicas De Investigación

Lanthanide and Actinide Contractions : This study discusses the chemistry of elements with a nuclear charge greater than 105, providing theoretical estimates of their physical and chemical properties. This research is important for understanding the properties of superheavy elements (Seth, Dolg, Fulde, & Schwerdtfeger, 1995).

Zn-BTC MOFs Synthesis : In the field of material science, this study describes the synthesis of three zinc-trimesic acid (Zn-BTC) MOFs, including BIT-103, which exhibit extraordinary catalytic performance. This highlights the potential of such materials in catalysis and other applications (Huang et al., 2014).

Nb–1Zr/C-103 Vapor Anode AMTEC Cell : This paper presents the performance analyses of a Nb–1Zr/C-103 vapor anode multi-tube alkali-metal thermal-to-electric conversion cell, demonstrating its potential in power generation (El-Genk & King, 2001).

Antioxidative Action of Zinc-Carnosine Compound Z-103 : Here, the focus is on the anti-free radical action of Z-103, a compound of zinc and carnosine, in the context of its anti-ulcer action (Tanigawa et al., 1990).

Laminar Free Convection in a Vertical Slot : This study, although not directly related to AM-103, involves the investigation of fluid dynamics and thermodynamics in a system specified by parameters including A ≈ 10^3, which could provide insights relevant to the study of similar compounds or materials (Elder, 1965).

Synthesis of Radiolabeled Beta-Ruthenocenylalanine : This research involves the preparation of carrier-free beta-[103,106Ru] ruthenocenylalanine for potential use in medical imaging, demonstrating the application of isotopes in healthcare (Soine, Guyer, & Knapp, 1984).

Propiedades

Número CAS |

936349-47-2 |

|---|---|

Nombre del producto |

AM-103 free acid |

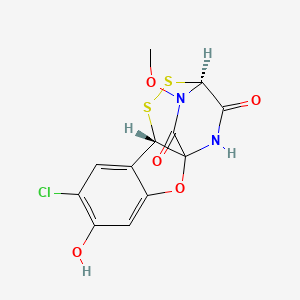

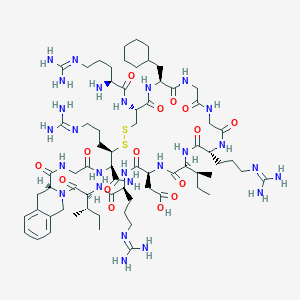

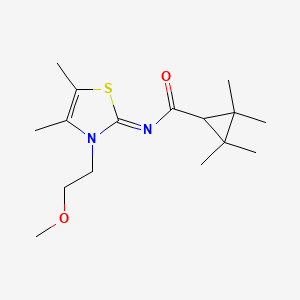

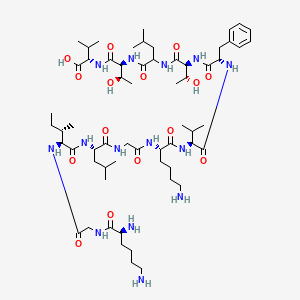

Fórmula molecular |

C36H39N3O4S |

Peso molecular |

609.8 g/mol |

Nombre IUPAC |

3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C36H39N3O4S/c1-35(2,3)44-33-29-19-28(43-23-27-9-7-8-18-37-27)15-16-30(29)39(31(33)20-36(4,5)34(40)41)22-24-10-12-25(13-11-24)26-14-17-32(42-6)38-21-26/h7-19,21H,20,22-23H2,1-6H3,(H,40,41) |

Clave InChI |

DGCSBHYGDCRAOB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O |

SMILES canónico |

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AM-103 Free Acid; UNII-B1Z78DJ75Y; |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

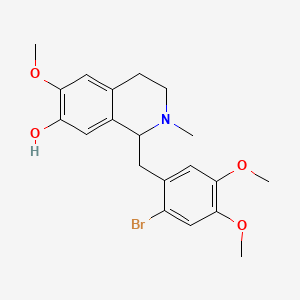

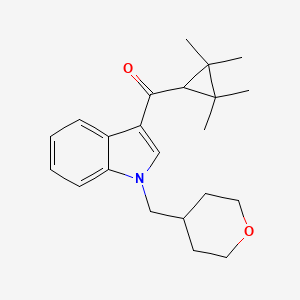

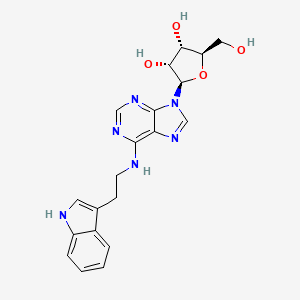

![(2R)-2-amino-1-[4-[3-[4-(cyclopropanecarbonyl)phenoxy]propyl]piperazin-1-yl]propan-1-one](/img/structure/B1664735.png)